molecular formula C11H18N4O B13156378 N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine

Cat. No.: B13156378
M. Wt: 222.29 g/mol
InChI Key: MBQOBMWYBHSAAU-UHFFFAOYSA-N
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Description

N-({1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine is a secondary amine featuring a 1,2,3-triazole core linked to a cyclopropanamine moiety and an oxolane (tetrahydrofuran) substituent. Its structure combines a rigid cyclopropane ring, a polar oxolane group, and a triazole heterocycle, making it a versatile candidate for pharmaceutical and materials science applications. The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . This method ensures regioselective formation of the 1,4-disubstituted triazole, critical for its molecular interactions .

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]cyclopropanamine

InChI

InChI=1S/C11H18N4O/c1-2-10(1)12-5-11-7-15(14-13-11)6-9-3-4-16-8-9/h7,9-10,12H,1-6,8H2

InChI Key

MBQOBMWYBHSAAU-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CN(N=N2)CC3CCOC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Oxolane Moiety: The oxolane group can be introduced via a nucleophilic substitution reaction.

    Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be done using a Simmons-Smith reaction or other cyclopropanation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxolane moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropane ring provides rigidity to the molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with selected analogues, emphasizing molecular features and synthesis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Potential Applications
N-({1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine C₁₂H₁₈N₄O 234.30 Cyclopropanamine, oxolane, 1,4-triazole CuAAC click chemistry Drug discovery, ligand design
Tri-Boc cyclam-triazole derivative (3a) C₃₂H₅₁N₇O₆ 653.80 Triazole, cyclam, tert-butoxycarbonyl (Boc) protection CuAAC with azide/alkyne DNA-binding agents, macrocyclic ligands
N-(Quinoxalin-2-yl-triazolylmethyl)propargylamine (14n) C₁₇H₁₄N₆ 302.33 Triazole, quinoxaline, propargylamine CuAAC Coordination complexes, catalysis
N-(Cyclopropylmethyl)cyclopropanamine hydrochloride C₇H₁₄ClN 147.65 Cyclopropanamine, hydrochloride salt Alkylation of cyclopropylamine Pharmaceutical intermediates
Acetamidophenyl-triazole-acrylamide (54) C₁₄H₁₆N₆O₂ 300.32 Triazole, acrylamide, acetamidophenyl CuAAC followed by acylation Polymer chemistry, bioimaging
Key Observations:
  • Molecular Weight and Complexity : The target compound (234.30 g/mol) is less complex than cyclam derivatives (e.g., 3a at 653.80 g/mol) but more elaborate than simple cyclopropanamine salts (e.g., 147.65 g/mol) .
  • Functional Groups: The oxolane group enhances solubility in polar solvents compared to purely aromatic systems like quinoxaline in 14n . Cyclopropanamine contributes rigidity and lipophilicity, contrasting with the flexible propargylamine in 14n or the hydrophilic acrylamide in 54 . Boc-protected cyclam derivatives (3a) require deprotection for biological activity, whereas the target compound is functionalized for direct use .

Biological Activity

N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine, with the CAS number 1495787-45-5, is a novel compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound's molecular formula is C11H18N4OC_{11}H_{18}N_{4}O with a molecular weight of 222.29 g/mol. Its structure features a cyclopropanamine core linked to a triazole moiety, which is known for various biological interactions.

PropertyValue
CAS Number1495787-45-5
Molecular FormulaC₁₁H₁₈N₄O
Molecular Weight222.29 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The triazole ring is known for its antifungal properties. Research indicates that compounds containing triazole structures can inhibit the growth of fungal pathogens by interfering with ergosterol synthesis in cell membranes.
  • Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways.
  • Neuroprotective Effects : Some studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of triazole derivatives against various fungal strains. The results showed that compounds similar to this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In vitro assays on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis demonstrated an increase in Annexin V-positive cells, indicating early apoptotic changes.

Study 3: Neuroprotective Properties

Research focusing on neuroprotection highlighted that similar triazole-containing compounds reduced oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide. This suggests a potential protective role against neurodegeneration.

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